molecular formula C10H15NO3S B077776 Benzenesulfonamide, 2-methoxy-5-(1-methylethyl)- CAS No. 82020-45-9

Benzenesulfonamide, 2-methoxy-5-(1-methylethyl)-

Cat. No.: B077776
CAS No.: 82020-45-9
M. Wt: 229.3 g/mol
InChI Key: MBSSBYGVSYGJNM-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2-methoxy-5-(1-methylethyl)-, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively researched for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Benzenesulfonamide, 2-methoxy-5-(1-methylethyl)- has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, Benzenesulfonamide, 2-methoxy-5-(1-methylethyl)- has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.

Mechanism of Action

Benzenesulfonamide, 2-methoxy-5-(1-methylethyl)- exerts its effects by binding to adenosine A3 receptors, which are widely distributed in various tissues, including the brain, heart, and immune system. Activation of adenosine A3 receptors has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against neurodegeneration. Benzenesulfonamide, 2-methoxy-5-(1-methylethyl)- has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
Benzenesulfonamide, 2-methoxy-5-(1-methylethyl)- has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, the reduction of inflammation, and the protection against neurodegeneration. It has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.

Advantages and Limitations for Lab Experiments

Benzenesulfonamide, 2-methoxy-5-(1-methylethyl)- has several advantages for lab experiments, including its high potency, selectivity, and stability. However, it also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration route.

Future Directions

There are several future directions for research on Benzenesulfonamide, 2-methoxy-5-(1-methylethyl)-, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the determination of its optimal dosage and administration route. In addition, further research is needed to elucidate the molecular mechanisms underlying its effects and to identify potential biomarkers for monitoring its therapeutic efficacy.

Synthesis Methods

Benzenesulfonamide, 2-methoxy-5-(1-methylethyl)- can be synthesized using various methods, including the reaction of 2-methoxy-5-(1-methylethyl)-benzenesulfonyl chloride with ammonia, followed by the reaction with 5-iodo-4-aminopyridine. The compound can also be synthesized using 2-methoxy-5-(1-methylethyl)-benzenesulfonyl chloride and 5-amino-4-chloropyridine in the presence of potassium carbonate.

Properties

82020-45-9

Molecular Formula

C10H15NO3S

Molecular Weight

229.3 g/mol

IUPAC Name

2-methoxy-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-7(2)8-4-5-9(14-3)10(6-8)15(11,12)13/h4-7H,1-3H3,(H2,11,12,13)

InChI Key

MBSSBYGVSYGJNM-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N

Origin of Product

United States

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